4-[(1,3-benzodioxol-5-ylmethyl)amino]-N-(4-fluorophenyl)-1,2-thiazole-3-carboxamide
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Overview
Description
4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-N-(4-FLUOROPHENYL)-1,2-THIAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-N-(4-FLUOROPHENYL)-1,2-THIAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various bases and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-N-(4-FLUOROPHENYL)-1,2-THIAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-N-(4-FLUOROPHENYL)-1,2-THIAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-N-(4-FLUOROPHENYL)-1,2-THIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes and lead to cell death, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
4-(2H-1,3-benzodioxol-5-yl)benzoic acid: This compound shares the benzodioxole moiety but lacks the thiazole and fluorophenyl groups.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have similar structural motifs and are also being investigated for their anticancer properties.
Uniqueness
4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-N-(4-FLUOROPHENYL)-1,2-THIAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit enzymes and disrupt cellular processes makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C18H14FN3O3S |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylamino)-N-(4-fluorophenyl)-1,2-thiazole-3-carboxamide |
InChI |
InChI=1S/C18H14FN3O3S/c19-12-2-4-13(5-3-12)21-18(23)17-14(9-26-22-17)20-8-11-1-6-15-16(7-11)25-10-24-15/h1-7,9,20H,8,10H2,(H,21,23) |
InChI Key |
LFCZGKMTJOZORL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=CSN=C3C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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